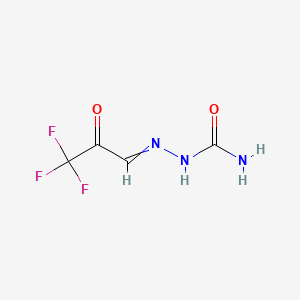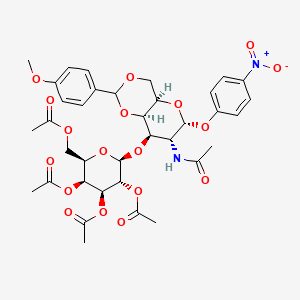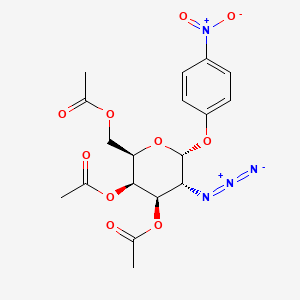
Fenspiride-d5 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenspiride-d5 Hydrochloride is a labeled Fenspiride . It’s a bronchodilator with anti-inflammatory properties . It inhibits mucus secretion and reduces the release of tachykinins at a prejunctional level by its anti-muscarinic action . It may also be an antagonist at α adrenergic and histamine receptors .
Molecular Structure Analysis
The molecular formula of Fenspiride-d5 Hydrochloride is C15H15D5N2O2 . The molecular weight is 265.36 . The SMILES representation is [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1CCN2CCC3(OC(NC3)=O)CC2 .Chemical Reactions Analysis
Fenspiride-d5 Hydrochloride is known to inhibit phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) activities .Physical and Chemical Properties Analysis
Fenspiride-d5 Hydrochloride is a white to off-white solid . Its isotopic enrichment is ≥ 98.0% .Aplicaciones Científicas De Investigación
- Fenspiride-d5 Clorhidrato es un derivado de Fenspiride, conocido por sus propiedades broncodilatadoras. Actúa relajando los músculos lisos de las vías respiratorias, lo que lo hace útil en el tratamiento de afecciones respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). Los estudios han explorado su eficacia en la mejora de la función pulmonar y la reducción de los broncoespasmos .
- La investigación ha indicado que this compound posee propiedades antiinflamatorias. Puede modular las respuestas inmunitarias e inhibir la liberación de citoquinas proinflamatorias. Estos efectos podrían ser beneficiosos en el manejo de enfermedades inflamatorias pulmonares .
- This compound se ha investigado por su actividad mucolítica. Puede ayudar a descomponer la mucosidad y mejorar su eliminación de las vías respiratorias. Esta propiedad podría ser relevante en condiciones como la bronquitis crónica y la fibrosis quística .
- Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo. Algunos estudios sugieren que this compound exhibe efectos antioxidantes, lo que podría contribuir a la salud pulmonar general y reducir el estrés oxidativo .
- Más allá de sus efectos respiratorios, this compound se ha explorado por sus posibles propiedades neuroprotectoras. Puede mejorar la supervivencia neuronal y proteger contra las condiciones neurodegenerativas. Sin embargo, se necesitan más investigaciones en esta área .
- Estudios preliminares han insinuado efectos cardiovasculares de this compound. Puede influir en el flujo sanguíneo y el tono vascular, aunque se requiere más investigación para comprender completamente su impacto en el sistema cardiovascular .
Actividad broncodilatadora
Efectos antiinflamatorios
Actividad mucolítica
Potencial antioxidante
Propiedades neuroprotectoras
Efectos cardiovasculares
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fenspiride-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is an antagonist of H1-histamine receptors and inhibits the activities of phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . These interactions help reduce inflammation and bronchoconstriction, making Fenspiride-d5 Hydrochloride a valuable tool in respiratory disease research .
Cellular Effects
Fenspiride-d5 Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing H1-histamine receptors and inhibiting phosphodiesterase enzymes, Fenspiride-d5 Hydrochloride reduces the release of inflammatory mediators and mucus secretion, thereby improving respiratory function .
Molecular Mechanism
The molecular mechanism of Fenspiride-d5 Hydrochloride involves its binding interactions with H1-histamine receptors and phosphodiesterase enzymes. By antagonizing H1-histamine receptors, it prevents histamine from binding and triggering inflammatory responses . Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in regulating inflammation and bronchoconstriction . These molecular interactions contribute to the anti-inflammatory and bronchodilator effects of Fenspiride-d5 Hydrochloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenspiride-d5 Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. Fenspiride-d5 Hydrochloride has been shown to maintain its stability under recommended storage conditions . Long-term administration of Fenspiride-d5 Hydrochloride in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and bronchodilator effects without significant adverse impacts on cellular function .
Dosage Effects in Animal Models
The effects of Fenspiride-d5 Hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and bronchoconstriction without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, such as gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
Fenspiride-d5 Hydrochloride is involved in various metabolic pathways, including those mediated by phosphodiesterase enzymes. It interacts with enzymes such as PDE3, PDE4, and PDE5, leading to increased levels of cAMP and cGMP . These cyclic nucleotides regulate numerous cellular processes, including inflammation, bronchoconstriction, and smooth muscle relaxation . The metabolic pathways influenced by Fenspiride-d5 Hydrochloride contribute to its therapeutic effects in respiratory diseases .
Transport and Distribution
Within cells and tissues, Fenspiride-d5 Hydrochloride is transported and distributed through interactions with transporters and binding proteins. It may interact with specific transporters that facilitate its uptake into cells and tissues . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of Fenspiride-d5 Hydrochloride is essential for optimizing its therapeutic efficacy .
Subcellular Localization
Fenspiride-d5 Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Fenspiride-d5 Hydrochloride is crucial for its interactions with target biomolecules and its overall therapeutic effects .
Propiedades
IUPAC Name |
8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFLLIUPUVONI-GWVWGMRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)








